molecular formula C24H26F3N3O2S B2914088 N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE CAS No. 622803-42-3

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B2914088
CAS No.: 622803-42-3
M. Wt: 477.55
InChI Key: HMJQWRIGTFETDY-UHFFFAOYSA-N
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Description

N-{4,5-Dimethyl-3-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a structurally complex small molecule characterized by a thiophene core substituted with a 4-methylpiperazine moiety, a trifluoromethylphenyl group, and a furan-2-carboxamide side chain.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O2S/c1-15-16(2)33-23(28-22(31)19-5-4-14-32-19)20(15)21(30-12-10-29(3)11-13-30)17-6-8-18(9-7-17)24(25,26)27/h4-9,14,21H,10-13H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQWRIGTFETDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)C(F)(F)F)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. These intermediates are then coupled using various reagents and catalysts to form the final compound. Common reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are identified through molecular networking and fragmentation pattern analysis (MS/MS), where cosine scores quantify spectral similarity (1 = identical, 0 = unrelated) . Below is a comparative analysis with key derivatives:

Compound Name & Key Features Structural Differentiation vs. Target Compound Potential Implications
Target Compound : Thiophene core, 4-methylpiperazine, trifluoromethylphenyl, furan-2-carboxamide Balanced solubility and lipophilicity; potential CNS activity due to piperazine.
N-(4-(4-Allyl-5-(2-(3-methoxyphenylamino)-2-oxoethylthio)-4H-1,2,4-triazol-3-yl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide () Triazole ring, benzo[b]thiophene, methoxyphenylamino Likely enhanced metabolic stability but reduced solubility due to bulky benzo[b]thiophene.
(E)-Ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-((5-(4-methylpiperazin-1-yl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine, ethyl carboxylate, 4-methylpiperazine Higher molecular complexity may limit bioavailability; carboxylate improves solubility.
N-([1-Benzyl-4,5-dimethyl-2-(1H-pyrrol-1-yl)-1H-pyrrol-3-yl]methyl)-2-thiophene carboxamide () Benzyl-pyrrole substituent Reduced polarity due to benzyl group; potential for altered receptor binding affinity.

Key Research Findings

  • Fragmentation Patterns : The target compound shares moderate cosine scores (~0.6–0.8) with piperazine-containing analogs (e.g., ’s compound), suggesting conserved fragmentation pathways in the piperazine and thiophene regions .
  • Solubility and Bioavailability : The 4-methylpiperazine group in the target compound and ’s derivative likely enhances aqueous solubility compared to benzyl- or benzo[b]thiophene-substituted analogs () .

Biological Activity

N-{4,5-Dimethyl-3-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiophene and Furan Moieties : These heterocycles are known for their diverse biological activities.
  • Piperazine Derivative : This moiety often enhances pharmacological properties, particularly in central nervous system (CNS) activity.
  • Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability.

The molecular formula of the compound is C24H29N3O2S2C_{24}H_{29}N_{3}O_{2}S_{2}, with a molecular weight of 455.64 g/mol.

Anticancer Activity

Recent studies have explored the anticancer potential of various compounds structurally similar to this compound. The following table summarizes key findings on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.39CDK2 inhibition
Compound BA5490.71Autophagy induction
Compound CHCT1160.16Aurora-A kinase inhibition
Compound DB16-F102.12Microtubule disassembly

These findings suggest that modifications in the structure can significantly affect the biological activity, particularly against various cancer cell lines .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Similar compounds have shown promising results against a range of pathogens. For instance, studies indicate that certain derivatives exhibit inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli with varying IC50 values, demonstrating the compound's broad-spectrum antimicrobial potential .

Case Studies

  • Study on Antitumor Activity :
    In a study examining a series of thiophene-based compounds, one derivative exhibited significant antitumor activity with an IC50 value of 49.85 µM against A549 cell lines. This study highlights the importance of structural modifications in enhancing anticancer efficacy .
  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    Another investigation focused on the inhibition of CDK2 by related compounds, revealing an IC50 value as low as 0.95 nM for some derivatives. This suggests that this compound could be explored for its potential as a selective CDK inhibitor .

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